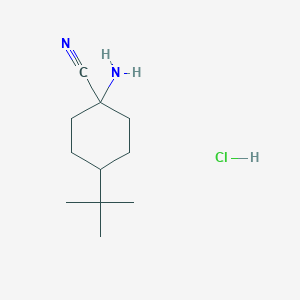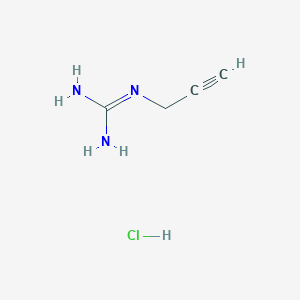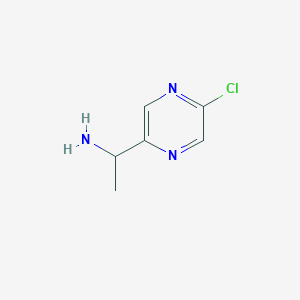![molecular formula C15H22ClNO2 B1380086 4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid hydrochloride CAS No. 1461714-72-6](/img/structure/B1380086.png)
4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a piperidine ring, a carboxylic acid group, and an ethylphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid hydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the reaction of 4-ethylbenzyl chloride with piperidine in the presence of a suitable solvent, such as dichloromethane, under reflux conditions. The resulting product is then subjected to carboxylation to introduce the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets the required purity standards.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the ethylphenyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylic acid group.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: The oxidation of the ethylphenyl group can lead to the formation of 4-ethylbenzoic acid.
Reduction: The reduction of the carboxylic acid group can yield 4-[(4-ethylphenyl)methyl]piperidine.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry, forming complexes with metal ions.
Biology: In biological research, 4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid hydrochloride may be used to study the interactions between small molecules and biological targets. It can also be employed in the development of new drugs or as a tool in biochemical assays.
Medicine: This compound has potential medicinal applications, particularly in the development of pharmaceuticals. It may be used as a precursor in the synthesis of active pharmaceutical ingredients (APIs) or as a lead compound in drug discovery programs.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and other materials. Its unique chemical properties make it suitable for various applications, including as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism by which 4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would vary based on the specific biological system or disease being studied.
Comparaison Avec Des Composés Similaires
Piperidine-4-carboxylic acid
4-Ethylphenol
Benzylpiperidine
Uniqueness: 4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid hydrochloride is unique due to its combination of the piperidine ring, carboxylic acid group, and ethylphenyl group
Propriétés
IUPAC Name |
4-[(4-ethylphenyl)methyl]piperidine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-2-12-3-5-13(6-4-12)11-15(14(17)18)7-9-16-10-8-15;/h3-6,16H,2,7-11H2,1H3,(H,17,18);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANAZPDAZJUUDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2(CCNCC2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate](/img/structure/B1380007.png)



![[4-(4-Fluoro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid](/img/structure/B1380012.png)




![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide](/img/structure/B1380020.png)

![7-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B1380026.png)
